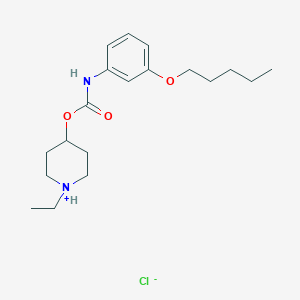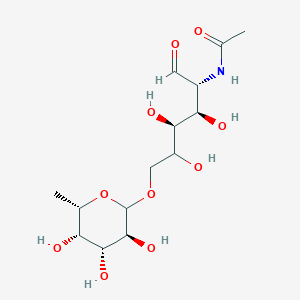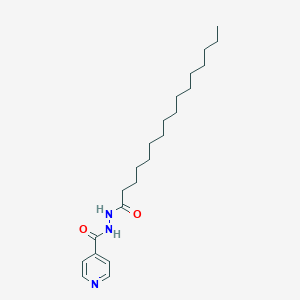
p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride, also known as PAE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PAE is a white crystalline powder that is soluble in water and has a molecular weight of 327.83 g/mol.
作用机制
The mechanism of action of p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride is not fully understood. However, it has been proposed that p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride inhibits the growth of bacteria and fungi by disrupting the cell membrane and cell wall. In Alzheimer's disease, p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride has been shown to inhibit the aggregation of amyloid-beta peptides by binding to the peptides and preventing their aggregation.
Biochemical and Physiological Effects
p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride has been shown to have low toxicity in animal studies. However, its long-term effects on human health are not known. p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new drugs. p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride has also been shown to inhibit the aggregation of amyloid-beta peptides, making it a potential candidate for the treatment of Alzheimer's disease.
实验室实验的优点和局限性
P-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride has several advantages for lab experiments. It is easy to synthesize and has high yield. p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride has also been shown to have low toxicity in animal studies. However, p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride has some limitations for lab experiments. It is not water-soluble, making it difficult to use in aqueous solutions. p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride is also sensitive to light and heat, which can affect its stability.
未来方向
There are several future directions for the study of p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride. In medicine, p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride could be further studied for its potential use in the treatment of Alzheimer's disease. p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride could also be studied for its potential use in the development of new antibacterial and antifungal drugs.
In materials science, p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride could be used as a building block for the synthesis of new materials with potential applications in gas storage, catalysis, and drug delivery. p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride could also be studied for its potential use in the development of new sensors and electronic devices.
In analytical chemistry, p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride could be further studied for its use as a chiral selector in HPLC. p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride could also be studied for its potential use as a derivatizing agent for the analysis of other biomolecules, such as nucleic acids and carbohydrates.
Conclusion
p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride has been extensively studied for its potential applications in medicine, materials science, and analytical chemistry. p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new drugs. p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride has also been shown to inhibit the aggregation of amyloid-beta peptides, making it a potential candidate for the treatment of Alzheimer's disease. There are several future directions for the study of p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride, including its potential use in the development of new materials, sensors, and electronic devices.
合成方法
P-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride can be synthesized using a one-pot reaction method. The reaction involves the condensation of p-aminobenzoic acid with ethyl chloroacetate in the presence of piperidine and triethylamine. The resulting product is then hydrolyzed with hydrochloric acid to form p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride in high yield.
科学研究应用
P-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride has been extensively studied for its potential applications in various fields such as medicine, materials science, and analytical chemistry. In medicine, p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new drugs. p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
In materials science, p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride has been used as a building block for the synthesis of new materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have potential applications in gas storage, catalysis, and drug delivery.
In analytical chemistry, p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride has been used as a chiral selector in high-performance liquid chromatography (HPLC). p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride has also been used as a derivatizing agent for the analysis of amino acids and peptides by mass spectrometry.
属性
CAS 编号 |
106360-45-6 |
|---|---|
产品名称 |
p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride |
分子式 |
C16H23ClN2O3 |
分子量 |
326.82 g/mol |
IUPAC 名称 |
ethyl 4-[(2-piperidin-1-ium-1-ylacetyl)amino]benzoate;chloride |
InChI |
InChI=1S/C16H22N2O3.ClH/c1-2-21-16(20)13-6-8-14(9-7-13)17-15(19)12-18-10-4-3-5-11-18;/h6-9H,2-5,10-12H2,1H3,(H,17,19);1H |
InChI 键 |
IQPRZLTVPYEAAU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C[NH+]2CCCCC2.[Cl-] |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C[NH+]2CCCCC2.[Cl-] |
同义词 |
p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B216921.png)



![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-[(5S)-5-methyl-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B216953.png)

![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B216973.png)
![(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B216993.png)
